molecular formula C20H13ClN6OS B3450971 3-(2-chlorophenyl)-2-[(9H-purin-6-ylthio)methyl]-4(3H)-quinazolinone

3-(2-chlorophenyl)-2-[(9H-purin-6-ylthio)methyl]-4(3H)-quinazolinone

Cat. No. B3450971
M. Wt: 420.9 g/mol
InChI Key: KJQLFFHRDREFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-2-[(9H-purin-6-ylthio)methyl]-4(3H)-quinazolinone, also known as 2CQ, is a synthetic compound that has been widely used in scientific research due to its unique chemical structure and potential therapeutic applications. In

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-2-[(9H-purin-6-ylthio)methyl]-4(3H)-quinazolinone involves its ability to inhibit the activity of certain enzymes and signaling pathways, including protein kinases and phosphodiesterases. This inhibition leads to a decrease in cell proliferation and an increase in apoptosis, making it a potential anti-cancer agent. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and anti-inflammatory and neuroprotective effects. Additionally, this compound has been shown to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2-chlorophenyl)-2-[(9H-purin-6-ylthio)methyl]-4(3H)-quinazolinone in lab experiments is its unique chemical structure, which allows for the study of its potential therapeutic applications in various diseases. Additionally, its low toxicity profile makes it a safe and effective tool for studying the biochemical and physiological effects of certain enzymes and signaling pathways. However, one of the limitations of using this compound in lab experiments is the complex synthesis method, which can be time-consuming and expensive.

Future Directions

There are several future directions for further research involving 3-(2-chlorophenyl)-2-[(9H-purin-6-ylthio)methyl]-4(3H)-quinazolinone. One area of interest is the development of this compound-based drugs for the treatment of cancer, inflammation, and neurological disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic targets. Finally, the development of more efficient and cost-effective synthesis methods for this compound could lead to a wider range of applications in scientific research.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has been widely used in scientific research due to its unique chemical structure and potential therapeutic applications. Its ability to inhibit the activity of certain enzymes and signaling pathways makes it a promising candidate for drug development, and its low toxicity profile makes it a safe and effective tool for studying the biochemical and physiological effects of certain enzymes and signaling pathways. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.

Scientific Research Applications

3-(2-chlorophenyl)-2-[(9H-purin-6-ylthio)methyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Its ability to inhibit the activity of certain enzymes and signaling pathways makes it a promising candidate for drug development.

properties

IUPAC Name

3-(2-chlorophenyl)-2-(7H-purin-6-ylsulfanylmethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN6OS/c21-13-6-2-4-8-15(13)27-16(26-14-7-3-1-5-12(14)20(27)28)9-29-19-17-18(23-10-22-17)24-11-25-19/h1-8,10-11H,9H2,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQLFFHRDREFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)CSC3=NC=NC4=C3NC=N4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-chlorophenyl)-2-[(9H-purin-6-ylthio)methyl]-4(3H)-quinazolinone
Reactant of Route 2
3-(2-chlorophenyl)-2-[(9H-purin-6-ylthio)methyl]-4(3H)-quinazolinone
Reactant of Route 3
3-(2-chlorophenyl)-2-[(9H-purin-6-ylthio)methyl]-4(3H)-quinazolinone
Reactant of Route 4
Reactant of Route 4
3-(2-chlorophenyl)-2-[(9H-purin-6-ylthio)methyl]-4(3H)-quinazolinone
Reactant of Route 5
3-(2-chlorophenyl)-2-[(9H-purin-6-ylthio)methyl]-4(3H)-quinazolinone
Reactant of Route 6
3-(2-chlorophenyl)-2-[(9H-purin-6-ylthio)methyl]-4(3H)-quinazolinone

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